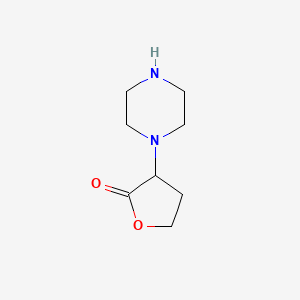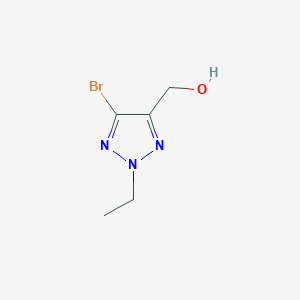
(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 2nd position, and a hydroxymethyl group at the 4th position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-2H-1,2,3-triazole with bromomethanol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 5-bromo-2-ethyl-2H-1,2,3-triazol-4-carboxylic acid.
Reduction: Formation of 2-ethyl-2H-1,2,3-triazol-4-ylmethanol.
Substitution: Formation of 5-substituted-2-ethyl-2H-1,2,3-triazol-4-ylmethanol derivatives.
Scientific Research Applications
(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- (5-chloro-2-ethyl-2H-1,2,3-triazol-4-yl)methanol
- (5-iodo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol
- (5-methyl-2-ethyl-2H-1,2,3-triazol-4-yl)methanol
Uniqueness
(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom can participate in various reactions, making the compound versatile for synthetic applications. Additionally, the combination of the ethyl and hydroxymethyl groups enhances its reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C5H8BrN3O |
|---|---|
Molecular Weight |
206.04 g/mol |
IUPAC Name |
(5-bromo-2-ethyltriazol-4-yl)methanol |
InChI |
InChI=1S/C5H8BrN3O/c1-2-9-7-4(3-10)5(6)8-9/h10H,2-3H2,1H3 |
InChI Key |
YZSXTFMBWZTNKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(C(=N1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride](/img/structure/B13523851.png)
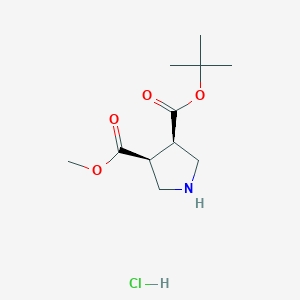
![2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B13523870.png)
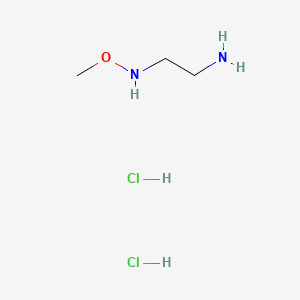
![tert-butyl (3'aR,6'aS)-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate](/img/structure/B13523893.png)
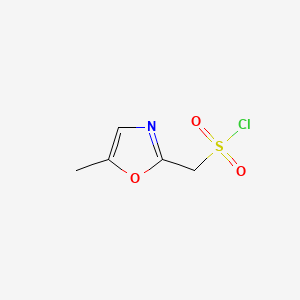
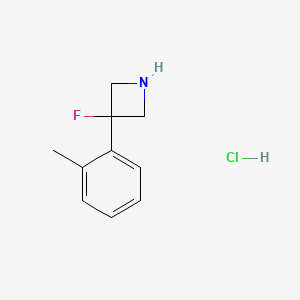
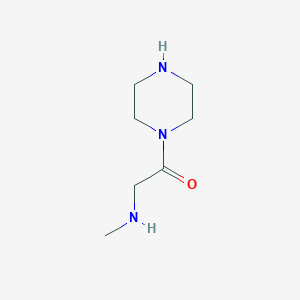
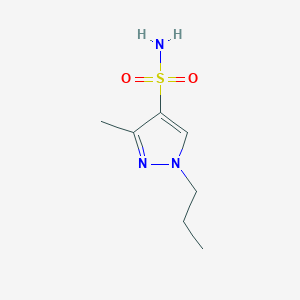
![3-methyl-1-[(4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine trihydrochloride](/img/structure/B13523919.png)
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)

